![molecular formula C15H22N2O2 B2520777 2-[But-2-ynyl(prop-2-ynyl)amino]-1-(2,6-dimethylmorpholin-4-yl)ethanone CAS No. 1436149-67-5](/img/structure/B2520777.png)
2-[But-2-ynyl(prop-2-ynyl)amino]-1-(2,6-dimethylmorpholin-4-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[But-2-ynyl(prop-2-ynyl)amino]-1-(2,6-dimethylmorpholin-4-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
Heterocyclic Derivative Syntheses
This compound's framework enables the synthesis of diverse heterocyclic derivatives through palladium-catalyzed oxidative cyclization-alkoxycarbonylation reactions. Such derivatives include tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione, which are obtained under specific conditions and can further undergo selective transformations to yield cyclopentenone and other derivatives through acid treatment and unusual rearrangement processes (Bacchi et al., 2005).
Novel Dihydropyrimidinone Derivatives
The compound's structural motif facilitates the creation of novel dihydropyrimidinone derivatives containing piperazine/morpholine moiety. These derivatives are synthesized through a one-pot Biginelli synthesis, showcasing the compound's utility in generating bioactive molecules with potential pharmaceutical applications (Bhat et al., 2018).
Synthesis and Cytotoxicity Evaluation
The compound's derivatives have been synthesized and evaluated for cytotoxic effects against human breast tumor cell lines, indicating its role in developing potential anticancer agents. This includes studies on 4-aminoquinoline derivatives which demonstrate significant activity against specific cell lines, suggesting the compound's framework contributes to research in cancer therapy (Zhang et al., 2007).
Aminocarbonylations Using DMF
Dimethylformamide (DMF) serves as a carbon monoxide source in palladium-catalyzed aminocarbonylations of aryl bromides involving compounds with similar frameworks. This process highlights the compound's utility in synthesizing aryl amides, beneficial in pharmaceutical chemistry and materials science (Wan et al., 2002).
Propriétés
IUPAC Name |
2-[but-2-ynyl(prop-2-ynyl)amino]-1-(2,6-dimethylmorpholin-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-5-7-9-16(8-6-2)12-15(18)17-10-13(3)19-14(4)11-17/h2,13-14H,8-12H2,1,3-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEQHAQQKFFDMQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCN(CC#C)CC(=O)N1CC(OC(C1)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[But-2-ynyl(prop-2-ynyl)amino]-1-(2,6-dimethylmorpholin-4-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-([2,2'-bifuran]-5-ylmethyl)quinoline-8-sulfonamide](/img/structure/B2520694.png)
amino}acetamide](/img/structure/B2520697.png)
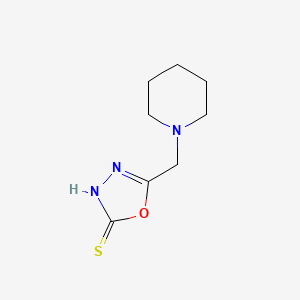
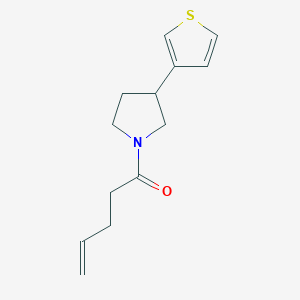
![2-(benzo[d][1,3]dioxol-5-yl)-5-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2520705.png)
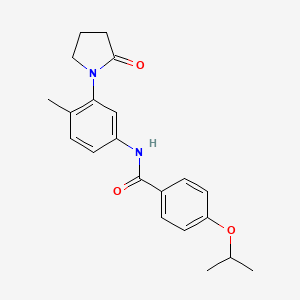
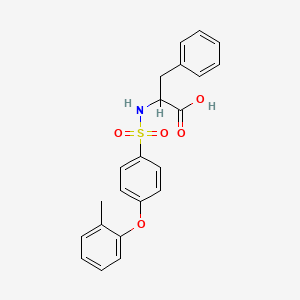
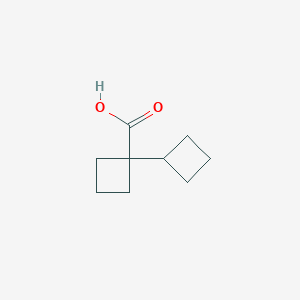
![3,4,5-trimethoxy-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2520712.png)
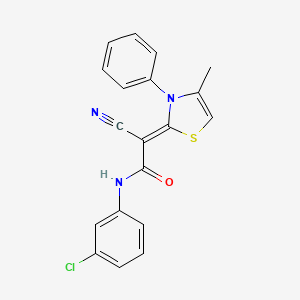
![N-{3-[1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide](/img/structure/B2520714.png)
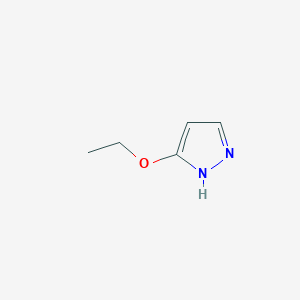
![N-[(3-Cyano-4-methoxyphenyl)methyl]prop-2-enamide](/img/structure/B2520716.png)
![7-[(2-Chlorophenyl)methyl]-3-methyl-8-(methylamino)purine-2,6-dione](/img/structure/B2520717.png)